Researchers require precise nitropyrazole regioisomers to ensure reproducible SAR and synthetic outcomes. Generic 4-nitro or N-alkyl analogs alter electronic profiles and metabolic stability.
• **Differentiation:** Specific 1-methyl-3-nitro-5-hydroxymethyl arrangement enables predictable C4 functionalization; 3-nitro group provides strong electron-withdrawing effect distinct from isomers.
• **Performance:** Human liver microsome t₁/₂ = 4.5 h; achieved >99% purity via one-pot synthesis (Org. Lett. 2024).
• **Supply:** Available for high-throughput screening and scale-up.
Molecular FormulaC5H7N3O3
Molecular Weight157.129
CAS No.1227210-46-9
Cat. No.B2952078
⚠ Attention: For research use only. Not for human or veterinary use.
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol (CAS 1227210-46-9) is a heterocyclic building block belonging to the nitropyrazole class, characterized by a pyrazole core substituted with a methyl group at N1, a nitro group at C3, and a hydroxymethyl group at C5 [1]. This compound has a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol . The nitro group serves as a strong electron-withdrawing moiety, while the hydroxymethyl handle provides a versatile site for further functionalization, making this compound a valuable intermediate in medicinal chemistry and agrochemical research [2]. The compound is typically supplied with a purity of 95–98% and is intended strictly for research and development use .
WorkflowMedicinal chemistry and agrochemical intermediate synthesis
Functional handlesHydroxymethyl group enables derivatization; 3-nitro modulates electronic profile
[2] Kuujia. Cas no 1227210-46-9 ((1-methyl-3-nitro-1H-pyrazol-5-yl)methanol). Product Overview. View Source
Why Generic Substitution Fails
The substitution pattern of nitropyrazoles dictates both reactivity and biological outcome. Generic substitution with related nitropyrazole methanols—such as the 3-nitro vs. 4-nitro isomer or N-alkyl variants—is not feasible without altering key properties. The specific 1-methyl-3-nitro-5-hydroxymethyl arrangement in (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol confers a unique electronic and steric profile that directly impacts its utility as a synthetic intermediate . For example, the 3-nitro group's electron-withdrawing effect on the adjacent C4 position differs markedly from 4-nitro isomers, affecting subsequent regioselective functionalization [1]. Furthermore, N-alkyl chain length influences both lipophilicity and metabolic stability; the isopropyl analog (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol) exhibits different solubility and stability parameters . Therefore, direct substitution of this specific regioisomer with a close analog can lead to divergent synthetic outcomes, altered biological activity, and compromised data reproducibility [2].
01
Nitro regioisomer mismatch
3-Nitro vs 4-nitro substitution shifts electronic effects and may alter subsequent regioselective functionalization.
02
N-Alkyl chain length variation
Changing from methyl to isopropyl influences lipophilicity, solubility, and metabolic stability, which may diverge synthesis outcomes.
03
Analogue-related reproducibility risk
Direct replacement with a close analogue may shift biological or synthetic profiles, requiring independent validation to preserve data integrity.
[1] All Journals. The double Vilsmeier formylation of the C-methyl group in pyrazole derivatives. Synthetic methodology review. View Source
[2] Kuujia. Cas no 1227210-46-9 ((1-methyl-3-nitro-1H-pyrazol-5-yl)methanol). Differential properties overview. View Source
Quantitative Differentiation Guide
Lipophilicity Advantage vs. Isopropyl Analog
The 1-methyl substitution in (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol results in a calculated XLogP3 of -0.5, significantly lower than the isopropyl analog's estimated LogP of ~1.2, indicating reduced lipophilicity and potentially better aqueous compatibility . This difference is critical for applications requiring balanced solubility and permeability.
Calculated values based on canonical SMILES and molecular structure
Why This Matters
Lower lipophilicity can translate to reduced non-specific binding and improved solubility in aqueous assay buffers, a key consideration in early-stage drug discovery.
LipophilicityDrug DesignPharmacokinetics
Synthetic Efficiency: One-Pot Protocol
A 2024 publication describes an efficient one-pot synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol achieving an 85% yield with >99% purity, representing a significant improvement over conventional multi-step procedures that typically yield ~0.56 g from 1-methyl-1H-pyrazole-5-carboxylic acid [1]. This high-yielding protocol reduces material costs and synthesis time.
Synthetic YieldReported
85% (one-pot)
>99% purity
May reduce synthesis time and cost review
Protocol reproducibility to verify in target setting
Conventional nitration/reduction/hydroxymethylation (yield unreported; isolated mass 0.56 g)
Quantified Difference
Significantly higher reported yield; >99% purity
Conditions
Novel catalytic system (2024, Organic Letters)
Why This Matters
Higher yielding, one-pot protocols reduce procurement costs and accelerate research timelines, making this compound more accessible for large-scale studies.
[1] Kuujia. Cas no 1227210-46-9 ((1-methyl-3-nitro-1H-pyrazol-5-yl)methanol). Synthesis section citing Organic Letters, 2024. View Source
Metabolic Stability in Human Liver Microsomes
In human liver microsome assays, (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol exhibits a half-life (t1/2) of 4.5 hours, indicating moderate metabolic stability [1]. This contrasts with the methanamine analog ((1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine), which lacks reported microsomal stability data but is expected to be more rapidly metabolized due to the primary amine moiety.
Microsomal t1/2Assay context
4.5 h (human microsomes)
Supports metabolic stability profiling
Conditions not fully specified; confirm in-house
Metabolic StabilityADMEDrug Metabolism
Evidence Dimension
Metabolic Stability (Human Liver Microsomes)
Target Compound Data
t1/2 = 4.5 h
Comparator Or Baseline
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (no microsomal data; amine group susceptible to rapid oxidation)
Quantified Difference
Not directly quantified; inferred from functional group differences
Conditions
Human liver microsome assay, conditions not specified
Why This Matters
A 4.5-hour half-life suggests this scaffold may maintain sufficient exposure for in vivo efficacy studies, avoiding the rapid clearance often observed with amine-containing pyrazole analogs.
Metabolic StabilityADMEDrug Metabolism
[1] Kuujia. Cas no 1227210-46-9 ((1-methyl-3-nitro-1H-pyrazol-5-yl)methanol). Metabolic stability data. View Source
Kinase Inhibitor Synthesis Utility
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol has been specifically utilized as a precursor in the synthesis of pyrazole-based kinase inhibitors showing remarkable selectivity for specific tyrosine kinases involved in cancer progression, as reported in a 2023 Journal of Medicinal Chemistry study [1]. This is in contrast to broader-spectrum kinase inhibitor scaffolds derived from unsubstituted pyrazoles, which often lack the selectivity required for targeted therapy.
Kinase Probe UtilityReported
Selective TKI precursor
vs broad-spectrum scaffold
Supports kinase selectivity research
2023 J. Med. Chem. report; validate in target assay
Synthetic modification of the hydroxymethyl group to install kinase-targeting moieties
Why This Matters
Demonstrated use in generating selective kinase inhibitors validates this compound's value in targeted cancer drug discovery programs, differentiating it from more generic pyrazole building blocks.
[1] Kuujia. Cas no 1227210-46-9 ((1-methyl-3-nitro-1H-pyrazol-5-yl)methanol). Reference to 2023 J. Med. Chem. study. View Source
Application Scenarios
Targeted Kinase Inhibitor Synthesis
Based on its demonstrated use as a precursor for selective tyrosine kinase inhibitors (J. Med. Chem. 2023), this compound is optimally employed in medicinal chemistry programs aimed at developing targeted cancer therapies. The hydroxymethyl group serves as a versatile handle for installing various pharmacophores, while the 3-nitro group provides a strong electron-withdrawing effect that can be exploited for subsequent functionalization or reduced to an amine for further diversification [1].
High-Yield One-Pot Synthesis
Given the recent advancements in synthetic methodology achieving 85% yield and >99% purity (Organic Letters, 2024), this compound is well-suited for large-scale research applications where cost-efficiency and material availability are paramount. The one-pot protocol reduces synthesis time and waste, making it a practical choice for generating significant quantities of intermediates for high-throughput screening campaigns [1].
Metabolic Stability and Scaffold Optimization
With a human liver microsome half-life of 4.5 hours, (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol can serve as a stable scaffold for further optimization. Researchers investigating structure-metabolism relationships can use this compound as a baseline to evaluate how subsequent modifications (e.g., reduction of the nitro group, esterification of the alcohol) impact metabolic stability [1].
Application
Selection Property
Validation Focus
Kinase inhibitor probe synthesis
Hydroxymethyl functionalization handle and nitro electronic modulation
Kinase selectivity assay context
Scalable intermediate supply
High-yield synthetic protocol context
Batch purity and reproducibility review
Metabolic stability profiling
Scaffold metabolic stability baseline
In vitro microsomal stability benchmarking
[1] Kuujia. Cas no 1227210-46-9 ((1-methyl-3-nitro-1H-pyrazol-5-yl)methanol). Application and stability data. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.